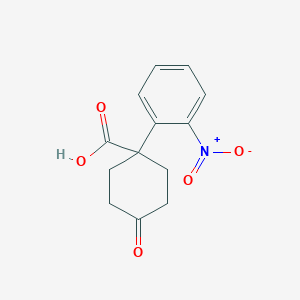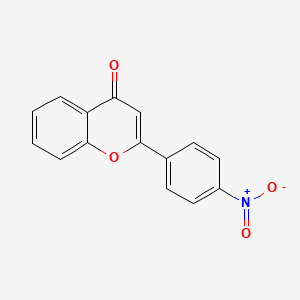
4-Quinolinecarboxylic acid, 2-acetoxy-6,7-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Quinolinecarboxylic acid, 2-acetoxy-6,7-dimethyl- is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a quinoline core structure with additional functional groups, including an acetoxy group at the 2-position and methyl groups at the 6 and 7 positions. The molecular formula of this compound is C14H13NO4, and it has a molecular weight of 259.26 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Quinolinecarboxylic acid, 2-acetoxy-6,7-dimethyl- can be achieved through various synthetic routes. One common method involves the Pfitzinger reaction, which is a condensation reaction between isatins and sodium pyruvate under microwave-assisted conditions . This method is advantageous due to its efficiency and the ability to produce high yields of the desired product.
Industrial Production Methods
In industrial settings, the production of quinoline derivatives often involves green and sustainable chemical processes. These methods may include the use of recyclable catalysts, solvent-free reaction conditions, and alternative energy sources such as microwave irradiation and ultrasound . These approaches not only improve the efficiency of the synthesis but also reduce the environmental impact of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Quinolinecarboxylic acid, 2-acetoxy-6,7-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in pharmaceutical and chemical research .
Aplicaciones Científicas De Investigación
4-Quinolinecarboxylic acid, 2-acetoxy-6,7-dimethyl- has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Quinolinecarboxylic acid, 2-acetoxy-6,7-dimethyl- involves its interaction with specific molecular targets. For example, as an alkaline phosphatase inhibitor, it binds to the active site of the enzyme, preventing the dephosphorylation of substrates . This inhibition can affect various cellular processes, including signal transduction and metabolism.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline-4-carboxylic acid: A parent compound with similar structural features but lacking the acetoxy and methyl groups.
2-Hydroxyquinoline-4-carboxylic acid: A derivative with a hydroxyl group at the 2-position instead of an acetoxy group.
3-Hydroxyquinoline-4-carboxylic acid: Another derivative with a hydroxyl group at the 3-position.
Uniqueness
4-Quinolinecarboxylic acid, 2-acetoxy-6,7-dimethyl- is unique due to the presence of both acetoxy and methyl groups, which can influence its chemical reactivity and biological activity. These functional groups can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound in various research applications .
Propiedades
Número CAS |
69552-20-1 |
|---|---|
Fórmula molecular |
C14H13NO4 |
Peso molecular |
259.26 g/mol |
Nombre IUPAC |
2-acetyloxy-6,7-dimethylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C14H13NO4/c1-7-4-10-11(14(17)18)6-13(19-9(3)16)15-12(10)5-8(7)2/h4-6H,1-3H3,(H,17,18) |
Clave InChI |
BROMXBJIVUUARU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1C)N=C(C=C2C(=O)O)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-Phenyl-1,2,3,5-tetrahydroimidazo[2,1-b]quinazolin-5-ol](/img/structure/B11853622.png)







![6H-Purin-6-one, 7-[[2-(acetyloxy)ethoxy]methyl]-2-amino-1,7-dihydro-](/img/structure/B11853666.png)

